
5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that belongs to the class of thiazole-containing compounds. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway (Xu et al., 2017). It has also been shown to inhibit bacterial growth by disrupting bacterial cell membrane integrity (Huang et al., 2015). Additionally, it inhibits acetylcholinesterase activity by binding to the enzyme's active site (Zhang et al., 2016).
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This leads to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, which ultimately results in cell death (Xu et al., 2017). It has also been shown to inhibit bacterial growth by disrupting bacterial cell membrane integrity, leading to bacterial death (Huang et al., 2015). Furthermore, it inhibits acetylcholinesterase activity, which can lead to increased acetylcholine levels in the brain and potentially improve cognitive function (Zhang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potential therapeutic applications, particularly in the fields of cancer and Alzheimer's disease research. Additionally, it has antibacterial activity, which can be useful in studying bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research include further investigation of its mechanism of action, potential use in combination with other drugs, and potential use in the treatment of bacterial infections and neurological disorders.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to obtain the final product, 5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide (Xu et al., 2017).
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells (Xu et al., 2017). Additionally, it has been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Huang et al., 2015). Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity (Zhang et al., 2016).
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-9-3-2-7(12)6-8(9)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNJRZAALGMKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

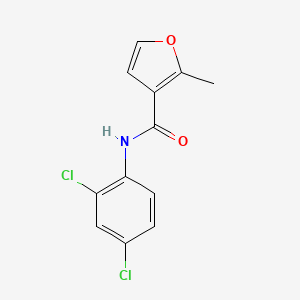
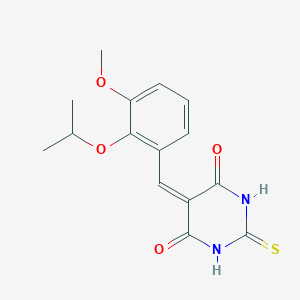
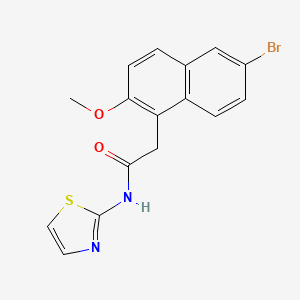
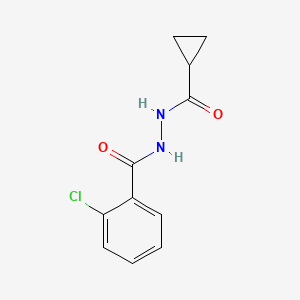

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)

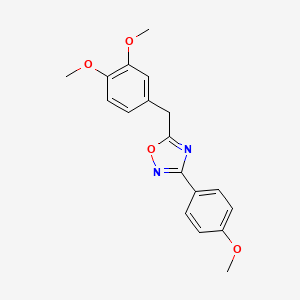
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
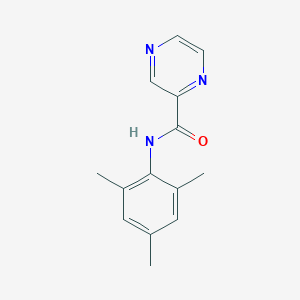
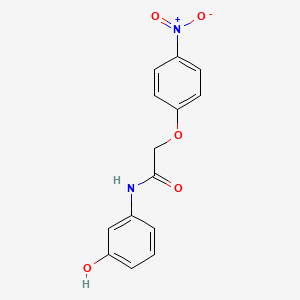

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)